![molecular formula C8H15NO3 B2471209 4-(Morpholin-4-yl)oxolan-3-ol CAS No. 10295-97-3](/img/structure/B2471209.png)
4-(Morpholin-4-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Morpholin-4-yl)oxolan-3-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a cyclic ether that contains a morpholine ring and a hydroxyl group. This compound has been synthesized using various methods, including catalytic hydrogenation and ring-opening reactions. Its mechanism of action involves its ability to act as a chiral auxiliary in asymmetric synthesis and as a ligand in metal-catalyzed reactions.
Scientific Research Applications
- Role of 4-(Morpholin-4-yl)oxolan-3-ol : Researchers have discovered and optimized a series of potent LRRK2 inhibitors, including 4-(Morpholin-4-yl)oxolan-3-ol (also known as PF-06447475). This compound effectively inhibits LRRK2 kinase activity and shows promise for PD treatment .
Kinase Inhibition: LRRK2 Inhibitor
Chiral Synthesis: Enantiomer Selective Acylation
properties
IUPAC Name |
4-morpholin-4-yloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-8-6-12-5-7(8)9-1-3-11-4-2-9/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLUMCDPBJOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2COCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)oxolan-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.